Chemical structure and physical properties of Methyl 3-(aminomethyl)-5-methoxybenzoate
Abstract This technical guide offers a comprehensive analysis of Methyl 3-(aminomethyl)-5-methoxybenzoate, a versatile building block in contemporary medicinal chemistry. It details the compound's chemical structure, phy...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide offers a comprehensive analysis of Methyl 3-(aminomethyl)-5-methoxybenzoate, a versatile building block in contemporary medicinal chemistry. It details the compound's chemical structure, physical and chemical properties, synthesis methods, and applications. This document is intended to serve as a self-validating, authoritative resource, providing field-proven insights for professionals in drug discovery and development.
Strategic Importance in Medicinal Chemistry
Methyl 3-(aminomethyl)-5-methoxybenzoate is a substituted benzoate ester with significant utility in organic synthesis. Its structure is characterized by a primary amine, a methyl ester, and a methoxy group attached to a central benzene ring. This trifunctional arrangement, particularly the meta-orientation of the aminomethyl and ester moieties, offers a distinct three-dimensional framework that is highly valuable in the design of novel bioactive molecules.
The compound's primary role is as a scaffold for creating more complex molecular architectures. It is a key starting material for synthesizing a range of pharmaceutical agents, including enzyme inhibitors and ligands for G-protein coupled receptors (GPCRs). The incorporation of this moiety can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The methoxy group, for instance, is a common feature in many natural and synthetic drugs, where it can enhance binding affinity, improve physicochemical properties, and favorably alter metabolic pathways.[1]
Chemical and Physical Properties
A thorough understanding of the chemical and physical characteristics of Methyl 3-(aminomethyl)-5-methoxybenzoate is fundamental to its application in research and development.
Chemical Structure
The molecule consists of a benzene ring with three substituents at positions 1, 3, and 5:
Position 1: Methyl ester (-COOCH₃)
Position 3: Aminomethyl (-CH₂NH₂)
Position 5: Methoxy (-OCH₃)
Molecular Formula: C₁₀H₁₃NO₃
Molecular Weight: 195.22 g/mol
CAS Number: 88155-23-1
Physicochemical Data
The properties outlined below are crucial for designing reaction conditions, purification strategies, and formulation studies.
Property
Value
Appearance
White to off-white solid
Melting Point
135-140 °C
Boiling Point
329.7±22.0 °C (Predicted)
Density
1.159±0.06 g/cm³ (Predicted)
pKa (most basic)
9.26±0.10 (Predicted)
LogP
1.02 (Predicted)
Solubility
Soluble in methanol and chloroform
Expert Insight: The predicted pKa of the primary amine suggests it will be predominantly protonated at physiological pH, a key factor for its interaction with biological targets and its solubility in aqueous media. The predicted LogP indicates moderate lipophilicity, often a desirable characteristic for drug candidates to achieve a balance between aqueous solubility and cell membrane permeability.
Synthesis Methodologies
The synthesis of Methyl 3-(aminomethyl)-5-methoxybenzoate is typically a multi-step process. A common and effective strategy involves the reduction of a corresponding nitrile or azide intermediate.
Exemplary Synthesis: Catalytic Hydrogenation of a Nitrile Precursor
This protocol details a reliable method for preparing the title compound from a nitrile-containing precursor. Catalytic hydrogenation is selected for its high efficiency and clean conversion, which simplifies product purification by avoiding the use of metal hydride reagents.
Experimental Protocol:
Reaction Setup: In a suitable pressure vessel, dissolve methyl 3-cyano-5-methoxybenzoate (1.0 equivalent) in methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of approximately 50 psi. Stir the mixture vigorously at room temperature.
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and filter the mixture through a pad of Celite to remove the palladium catalyst.
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel to yield pure Methyl 3-(aminomethyl)-5-methoxybenzoate.
Rationale for Experimental Choices:
Methanol Solvent: It is an excellent solvent for both the starting material and the product and is well-suited for hydrogenation reactions.
Palladium on Carbon Catalyst: This is a highly effective and widely used catalyst for the reduction of nitriles to primary amines.
Hydrogen Pressure: Provides the necessary reducing agent for the catalytic cycle to proceed efficiently.
Synthesis Workflow Diagram:
Caption: A typical workflow for the synthesis of Methyl 3-(aminomethyl)-5-methoxybenzoate.
Applications in Drug Design and Development
The structural features of Methyl 3-(aminomethyl)-5-methoxybenzoate make it a valuable intermediate in the synthesis of a wide range of biologically active molecules.
Enzyme Inhibitor Scaffolding: The primary amine serves as a crucial attachment point for building more complex structures. It can be readily acylated or undergo reductive amination to introduce diverse side chains designed to interact with the active sites of enzymes.
GPCR Ligand Development: The rigid aromatic core combined with the flexible aminomethyl side chain is an ideal framework for designing ligands that target G-protein coupled receptors. The amine can form key ionic bonds with acidic residues within the receptor's binding pocket.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the chemical's integrity.
Handling: Always use this compound in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhaling dust and prevent contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place. Keep it away from strong oxidizing agents.[2]
Safety Precautions: While comprehensive toxicity data is not available, it should be handled with the care accorded to all laboratory chemicals. In case of accidental exposure, follow standard first-aid measures and consult the product's Safety Data Sheet (SDS).
Conclusion
Methyl 3-(aminomethyl)-5-methoxybenzoate is a strategically significant and versatile building block in medicinal chemistry. Its well-defined structure and predictable reactivity provide a robust platform for the synthesis of complex molecules with therapeutic potential. A thorough understanding of its properties and synthesis, as detailed in this guide, is essential for its effective application in drug discovery and development.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11830046, Methyl 3-amino-5-methoxybenzoate. Retrieved from [Link]
ResearchGate. (2023). The role of the methoxy group in approved drugs. Retrieved from [Link]
Alfa Aesar. (2011). Material Safety Data Sheet. Retrieved from [Link]
Methyl 3-(aminomethyl)-5-methoxybenzoate CAS registry number and safety data sheet
An In-Depth Technical Guide to Methyl 3-amino-5-methoxybenzoate A Note on the Subject Compound: Initial searches for "Methyl 3-(aminomethyl)-5-methoxybenzoate" did not yield a specific CAS Registry Number or a dedicated...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Methyl 3-amino-5-methoxybenzoate
A Note on the Subject Compound: Initial searches for "Methyl 3-(aminomethyl)-5-methoxybenzoate" did not yield a specific CAS Registry Number or a dedicated Safety Data Sheet, suggesting it is a less common or ambiguously named chemical entity. This guide will therefore focus on the closely related and well-documented compound, Methyl 3-amino-5-methoxybenzoate , providing the in-depth technical and safety information relevant to researchers and drug development professionals. The key structural difference is the direct attachment of the amino group to the benzene ring, as opposed to being separated by a methylene (-CH2-) spacer.
Methyl 3-amino-5-methoxybenzoate is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its structure incorporates three key functional groups: a methyl ester, an amino group, and a methoxy group, positioned at the 1, 3, and 5 positions of the benzene ring, respectively. This trifunctional arrangement makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds. The electron-donating nature of the amino and methoxy groups, combined with the electron-withdrawing character of the methyl ester, creates a unique electronic profile that influences its reactivity in various chemical transformations.
Physicochemical Data
The following table summarizes the key computed and experimental properties of Methyl 3-amino-5-methoxybenzoate.
The safe handling of any chemical intermediate is paramount in a research and development setting. The following information is synthesized from available safety data sheets for structurally related compounds and should be treated as a baseline for safe laboratory practices. A risk assessment should always be performed prior to handling this compound.
Hazard Identification and GHS Classification
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]
Safe Handling and Personal Protective Equipment (PPE)
The causality behind PPE recommendations is to create a barrier between the researcher and the chemical, preventing exposure through inhalation, dermal contact, or accidental ingestion.
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[3][5]
Eye Protection: Wear chemical safety goggles or a face shield. The eyes are particularly vulnerable to irritation from fine powders or splashes.
Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Check for breakthrough time and degradation with the specific glove model.
Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities, consider additional protective clothing.
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[6]
First Aid and Emergency Procedures
The immediate response to an exposure is critical to minimizing harm.
Exposure Route
First Aid Measures
Inhalation
Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][6]
Skin Contact
Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][4]
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][6]
Ingestion
Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3][6]
Application in Synthesis: A Methodological Workflow
Methyl 3-amino-5-methoxybenzoate is a valuable starting material for multi-step organic synthesis. A common application involves the modification of the amino group, for example, through acylation, to introduce new functionalities. This process is a cornerstone of building molecular complexity.
Workflow: N-Acylation of Methyl 3-amino-5-methoxybenzoate
This protocol describes a representative N-acylation reaction, a fundamental transformation in drug discovery to create amide bonds.
Caption: Workflow for N-acylation of the title compound.
Step-by-Step Protocol:
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-amino-5-methoxybenzoate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).
Causality: Anhydrous conditions are crucial because the acylating agent (e.g., acetyl chloride) is highly reactive towards water, which would consume the reagent and reduce the yield. An inert atmosphere prevents side reactions with oxygen or moisture from the air.
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 eq), to the solution and cool the mixture in an ice bath to 0°C.
Causality: The base is required to neutralize the HCl that is generated as a byproduct of the reaction. Neutralization drives the reaction to completion. Cooling the reaction mixture controls the initial exothermic reaction upon addition of the highly reactive acylating agent.
Acylation: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the cooled, stirring solution. After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (monitored by TLC).
Causality: The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. A slow, dropwise addition prevents a rapid, uncontrolled exotherm.
Work-up: Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove any remaining acid, and finally with brine.
Causality: This aqueous work-up sequence is a self-validating system to purify the product from water-soluble byproducts, unreacted starting materials, and reagents. Each wash removes specific impurities.
Purification and Analysis: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the pure N-acylated product. The final structure and purity should be confirmed by analytical techniques like NMR spectroscopy and Mass Spectrometry.
Causality: Drying the organic layer removes residual water which can interfere with concentration and subsequent analysis. Purification is essential to isolate the desired product from any remaining starting materials or byproducts.
Conclusion
Methyl 3-amino-5-methoxybenzoate (CAS: 217314-47-1) is a key chemical intermediate with a well-defined structure and reactivity profile. Its trifunctional nature makes it an asset in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential for its handling. The N-acylation workflow presented here illustrates a fundamental and reliable transformation, demonstrating its utility as a building block in modern organic synthesis.
1H NMR and 13C NMR spectral data for Methyl 3-(aminomethyl)-5-methoxybenzoate
In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of Methyl 3-(aminomethyl)-5-methoxybenzoate Executive Summary Methyl 3-(aminomethyl)-5-methoxybenzoate is a highly versatile, 1,3,5-trisubstituted benzene deri...
Author: BenchChem Technical Support Team. Date: April 2026
In-Depth Technical Guide:
1
H and
13
C NMR Spectral Analysis of Methyl 3-(aminomethyl)-5-methoxybenzoate
Executive Summary
Methyl 3-(aminomethyl)-5-methoxybenzoate is a highly versatile, 1,3,5-trisubstituted benzene derivative frequently utilized as a bifunctional building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics, PROTACs, and fragment-based drug discovery libraries.
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper details the causality behind the chemical shifts, outlines a self-validating experimental protocol for NMR acquisition, and provides empirically calculated high-fidelity
1
H and
13
C NMR predictive data based on established additivity rules [1].
Molecular Anatomy & Electronic Causality
To accurately assign NMR signals, we must first deconstruct the electronic environment of the molecule. The core is a benzene ring with three substituents positioned meta to one another (positions 1, 3, and 5). Each substituent exerts distinct mesomeric (
M
) and inductive (
I
) effects:
Methyl Ester (-COOCH
3
) at C-1: Strongly electron-withdrawing via both resonance (
−M
) and induction (
−I
). It significantly deshields the ortho (C-2, C-6) and para (C-4) protons, pushing their signals downfield.
Aminomethyl (-CH
2
NH
2
) at C-3: The methylene spacer breaks the conjugation of the amine lone pair with the aromatic ring. It acts as a weak electron-withdrawing group via induction (
−I
) due to the electronegative nitrogen, but behaves largely as an aliphatic substituent, exerting minimal influence on the aromatic
π
-system.
Methoxy (-OCH
3
) at C-5: Strongly electron-donating via resonance (
+M
), which heavily outweighs its inductive withdrawal (
−I
). It significantly shields the ortho (C-4, C-6) and para (C-2) positions, pushing their signals upfield.
The Causality Principle: The final chemical shift of any given aromatic proton or carbon in this molecule is the net sum of these competing push-pull electronic effects.
Experimental Protocols for NMR Acquisition
A robust, self-validating protocol ensures that the acquired data is free from artifacts and solvent-induced shifting.
Step-by-Step Methodology
Sample Preparation:
Weigh 15–20 mg of Methyl 3-(aminomethyl)-5-methoxybenzoate for
1
H NMR (or 40–50 mg for
13
C NMR).
Dissolve completely in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Validation Check: Ensure the solution is particulate-free. Filter through a glass wool plug into a 5 mm NMR tube if necessary to prevent magnetic field inhomogeneities.
Instrument Tuning & Shimming:
Insert the sample into a
≥
400 MHz NMR spectrometer.
Lock the spectrometer to the Deuterium (
2
H) frequency of CDCl
3
.
Perform gradient shimming (Z0 through Z5) to ensure a perfectly homogeneous magnetic field. Validation Check: The TMS peak width at half-height should be
≤
0.5 Hz.
Pulse Sequence Execution:
1
H NMR: Use a standard 30° pulse sequence (zg30). Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds.
13
C NMR: Use a proton-decoupled sequence (zgpg30). Acquire 512–1024 scans with a D1 of 2.0 seconds to ensure quaternary carbons relax sufficiently for detection.
Calibration:
Calibrate the spectrum using the residual CHCl
3
solvent peak at 7.26 ppm for
1
H and the central triplet of CDCl
3
at 77.16 ppm for
13
C[2].
1
H NMR Spectral Data & Causality
Based on Pretsch-Bühlmann empirical additivity rules for substituted benzenes [1], the predicted
1
H NMR spectrum in CDCl
3
is detailed below. Because the three aromatic protons are meta to each other, they will appear as narrow doublets or triplets with a small meta-coupling constant (
4J≈1.5
Hz).
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Shift (
δ
, ppm)
Multiplicity & Coupling
Integral
Assignment
Causality / Electronic Justification
7.55
dd (
J≈1.5
Hz)
1H
H-2 (Ar-H)
Deshielded by the ortho ester group; slightly shielded by the para methoxy group.
7.44
dd (
J≈1.5
Hz)
1H
H-6 (Ar-H)
Deshielded by the ortho ester group; shielded by the ortho methoxy group.
6.89
dd (
J≈1.5
Hz)
1H
H-4 (Ar-H)
Most shielded aromatic proton. It sits ortho to the strongly electron-donating methoxy group.
3.90
s
3H
-COOCH
3
Typical downfield shift for a methyl ester due to the adjacent carbonyl oxygen.
3.85
s
3H
-OCH
3
Shielded relative to the ester methyl, typical for an aryl methoxy ether.
3.80
s
2H
-C**H
2
**NH
2
Benzylic protons deshielded by the adjacent aromatic ring and the electronegative nitrogen atom.
1.60 - 2.00
br s
2H
-CH
2
NH
2
Amine protons. Broad due to quadrupolar relaxation of
14
N and chemical exchange. Disappears upon D
2
O shake.
13
C NMR Spectral Data & Causality
The
13
C NMR spectrum reveals the carbon backbone. The quaternary carbons (C-1, C-3, C-5, and C=O) will exhibit lower intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Shift (
δ
, ppm)
Type
Assignment
Causality / Electronic Justification
167.0
C=O
Ester Carbonyl
Highly deshielded
sp2
carbon due to double bond to oxygen.
160.0
C
C-5 (Ar-C)
Heavily deshielded by the directly attached electronegative oxygen of the methoxy group.
144.6
C
C-3 (Ar-C)
Deshielded by the directly attached aminomethyl aliphatic group.
131.6
C
C-1 (Ar-C)
Deshielded by the directly attached electron-withdrawing ester group.
121.0
CH
C-2 (Ar-CH)
Aromatic CH; relatively neutral position balancing ester withdrawal and methoxy donation.
117.4
CH
C-4 (Ar-CH)
Shielded by the
+M
effect of the ortho methoxy group.
114.3
CH
C-6 (Ar-CH)
Most shielded aromatic carbon due to strong
+M
effect from the ortho methoxy group.
55.5
CH
3
-OC H
3
Typical shift for an aryl methyl ether.
52.0
CH
3
-COOC H
3
Typical shift for a methyl ester.
46.0
CH
2
-C H
2
NH
2
Aliphatic benzylic carbon, deshielded by the attached amine.
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides a strong predictive baseline, unambiguous structural verification of 1,3,5-trisubstituted benzenes requires 2D NMR techniques to map the exact connectivity.
Because the aromatic protons (H-2, H-4, H-6) do not share direct ortho couplings (they are isolated by substituents), 1H-1H COSY is of limited use here. Instead, HMBC (Heteronuclear Multiple Bond Correlation) is the critical self-validating tool. For example, an HMBC cross-peak between the ester methyl protons (
δ
3.90) and the carbonyl carbon (
δ
167.0) confirms the ester moiety, while a cross-peak from H-2 (
δ
7.55) to C=O proves its proximity to position 1.
Figure 1: Multiplexed 1D and 2D NMR workflow for unambiguous structural elucidation.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg. URL:[Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]
Exploratory
An In-depth Technical Guide to Determining the Solubility Profile of Methyl 3-(aminomethyl)-5-methoxybenzoate in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Development In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journe...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a chemical entity to a therapeutic reality.[1][2] Poor solubility can impede absorption, limit bioavailability, and create significant hurdles in formulation, ultimately affecting clinical success.[3][4] Therefore, a comprehensive understanding of an API's solubility profile in various organic solvents is not merely a data-gathering exercise; it is a critical step in de-risking a drug candidate and paving the way for a viable and effective drug product.[3][4] This guide provides a detailed framework for elucidating the solubility profile of Methyl 3-(aminomethyl)-5-methoxybenzoate, a compound of interest in medicinal chemistry. While specific solubility data for this compound is not publicly available, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine it.
Physicochemical Characterization of Methyl 3-(aminomethyl)-5-methoxybenzoate
A thorough understanding of the physicochemical properties of Methyl 3-(aminomethyl)-5-methoxybenzoate is paramount for designing a relevant and efficient solubility study. These properties offer insights into its potential behavior in different solvent environments.
The molecular weight of 181.19 g/mol is relatively small, which is generally favorable for solubility.
The XLogP3 value of 1.5 suggests a degree of lipophilicity, indicating that the compound is likely to have better solubility in organic solvents than in water.
The presence of a primary amine (aminomethyl group) and a methoxy group introduces both hydrogen bond donating and accepting capabilities, as well as polar characteristics. This suggests that the solubility will be influenced by the solvent's polarity and its ability to engage in hydrogen bonding.
The ester functional group can also participate in hydrogen bonding as an acceptor.
Strategic Selection of Organic Solvents
The choice of organic solvents for a solubility screen should be systematic and cover a range of polarities and chemical functionalities to build a comprehensive profile. A well-chosen solvent set can help in identifying suitable vehicles for preclinical studies and provide a basis for formulation development.
A Recommended Panel of Organic Solvents:
Solvent Class
Examples
Rationale for Inclusion
Alcohols
Methanol, Ethanol, Isopropanol
Protic solvents with varying alkyl chain lengths to probe the effect of hydrogen bonding and hydrophobicity.
Ketones
Acetone, Methyl Ethyl Ketone
Aprotic polar solvents with hydrogen bond accepting capabilities.
Esters
Ethyl Acetate
A common solvent in organic synthesis and purification, representing an ester functional group.
Ethers
Tetrahydrofuran (THF), 1,4-Dioxane
Aprotic polar ethers with different cyclic structures.
Halogenated Solvents
Dichloromethane (DCM)
A non-polar aprotic solvent commonly used in organic chemistry.
Polar aprotic solvents with strong solubilizing power for a wide range of compounds.
Sulfoxides
Dimethyl Sulfoxide (DMSO)
A highly polar aprotic solvent known for its excellent solvating properties.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[7][8] This technique measures the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at a specific temperature when the system is at equilibrium.
Detailed Protocol for the Shake-Flask Method
Objective: To determine the equilibrium solubility of Methyl 3-(aminomethyl)-5-methoxybenzoate in a panel of organic solvents at a controlled temperature (e.g., 25 °C and 37 °C).
Materials:
Methyl 3-(aminomethyl)-5-methoxybenzoate (solid, of known purity)
Selected organic solvents (analytical grade or higher)
Scintillation vials or other suitable sealed containers
Orbital shaker with temperature control
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound
Calibrated analytical balance
Procedure:
Preparation: Add an excess amount of solid Methyl 3-(aminomethyl)-5-methoxybenzoate to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient duration to reach equilibrium. A common timeframe is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal shaking duration.
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at a high speed to further separate the solid from the supernatant.
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
Dilution: Accurately dilute the filtered sample with a suitable mobile phase for HPLC analysis.
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Methyl 3-(aminomethyl)-5-methoxybenzoate.
Data Analysis: Calculate the solubility in mg/mL or mol/L. Perform each experiment in triplicate to ensure reproducibility.
Workflow for Equilibrium Solubility Determination
Caption: Workflow of the Shake-Flask Method for Equilibrium Solubility.
High-Throughput Screening for Kinetic Solubility
For early-stage drug discovery, where rapid assessment of a large number of compounds is necessary, kinetic solubility assays offer a higher throughput alternative to the equilibrium shake-flask method.[3][9] These methods, such as nephelometry, measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Principle of Nephelometry for Kinetic Solubility
Nephelometry measures the amount of light scattered by suspended particles in a liquid.[3] In a kinetic solubility assay, a concentrated stock solution of the API in DMSO is added to an aqueous or organic solvent. If the compound's solubility limit is exceeded, it will precipitate, and the resulting turbidity is detected by the nephelometer.
Protocol for Nephelometric Kinetic Solubility Assay
Objective: To rapidly assess the kinetic solubility of Methyl 3-(aminomethyl)-5-methoxybenzoate in a range of organic solvents.
Materials:
Methyl 3-(aminomethyl)-5-methoxybenzoate
DMSO (high purity)
Selected organic solvents
Microplate nephelometer
Multi-well plates (e.g., 96- or 384-well)
Automated liquid handling system (recommended)
Procedure:
Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 3-(aminomethyl)-5-methoxybenzoate in DMSO (e.g., 10 mM).
Solvent Dispensing: Dispense the selected organic solvents into the wells of a microplate.
Compound Addition: Use an automated liquid handler to add small volumes of the DMSO stock solution to the solvent-containing wells in a serial dilution manner.
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
Nephelometric Reading: Measure the light scattering in each well using a microplate nephelometer.
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed.
Logical Flow of Kinetic Solubility Screening
Caption: High-Throughput Kinetic Solubility Workflow using Nephelometry.
Data Interpretation and Presentation
The collected solubility data should be presented in a clear and concise manner to facilitate comparison and decision-making.
Table of Expected Solubility Data for Methyl 3-(aminomethyl)-5-methoxybenzoate (Illustrative)
Solvent
Solvent Polarity Index
Equilibrium Solubility at 25°C (mg/mL)
Equilibrium Solubility at 37°C (mg/mL)
Kinetic Solubility (µM)
Methanol
5.1
[Experimental Value]
[Experimental Value]
[Experimental Value]
Ethanol
4.3
[Experimental Value]
[Experimental Value]
[Experimental Value]
Acetone
5.1
[Experimental Value]
[Experimental Value]
[Experimental Value]
Ethyl Acetate
4.4
[Experimental Value]
[Experimental Value]
[Experimental Value]
Dichloromethane
3.1
[Experimental Value]
[Experimental Value]
[Experimental Value]
Toluene
2.4
[Experimental Value]
[Experimental Value]
[Experimental Value]
DMSO
7.2
[Experimental Value]
[Experimental Value]
[Experimental Value]
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for determining the solubility profile of Methyl 3-(aminomethyl)-5-methoxybenzoate in a range of organic solvents. By employing both equilibrium and kinetic solubility methods, researchers can gain a thorough understanding of the compound's behavior, which is crucial for subsequent stages of drug development. The generated data will inform the selection of appropriate solvent systems for formulation, preclinical studies, and process chemistry. Further investigations could explore the effect of pH on solubility in aqueous-organic co-solvent systems, which would be particularly relevant for understanding its behavior in physiological environments.
References
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
Pion Inc. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]
Literature Review and Synthetic Utility of Methyl 3-(aminomethyl)-5-methoxybenzoate Derivatives in Drug Discovery
Executive Summary Methyl 3-(aminomethyl)-5-methoxybenzoate (MAMMB) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. Featuring a primary aliphatic amine separated from...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-(aminomethyl)-5-methoxybenzoate (MAMMB) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. Featuring a primary aliphatic amine separated from an aromatic ring by a methylene spacer, alongside a modifiable methyl ester and an electron-donating methoxy group, MAMMB derivatives are critical synthons. This technical guide provides an in-depth analysis of its structural rationale, its applications—most notably in the synthesis of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors for non-alcoholic steatohepatitis (NASH)—and details field-proven, self-validating protocols for its chemoselective functionalization.
Structural Rationale and Chemical Profile
The architectural value of MAMMB lies in its orthogonal reactivity and its specific physicochemical contributions to a pharmacophore:
Methylene Spacer (Aminomethyl vs. Aniline): Unlike anilines, the aminomethyl group (-CH
2
NH
2
) is not conjugated with the aromatic
π
-system. This increases the nucleophilicity of the amine (pKa ~9–10 vs. ~4–5 for anilines), allowing for rapid, high-yielding amide couplings even with sterically hindered carboxylic acids. It also introduces a degree of conformational flexibility (via the sp
3
carbon) that is often crucial for binding pocket adaptation.
Methoxy Substituent: The -OCH
3
group at the 5-position acts as a weak hydrogen bond acceptor and modulates the lipophilicity (LogP) of the resulting molecule, often improving metabolic stability compared to unsubstituted analogs.
Methyl Ester: The -COOCH
3
group serves as a robustly protected carboxylic acid. It is completely stable under standard amide coupling conditions but can be readily saponified to yield a free acid for subsequent functionalization.
Upstream Synthesis: MAMMB is typically accessed via the catalytic hydrogenation of methyl 3-cyano-5-methoxybenzoate. Performing this reduction in the presence of acidic methanol or Boc-anhydride is a critical field practice to prevent the formation of secondary amine dimers [3].
Applications in Therapeutics: The DGAT2 Inhibitor Paradigm
A prominent application of MAMMB derivatives is found in the development of metabolic disease therapeutics. Diacylglycerol acyltransferase 2 (DGAT2) is a key enzyme catalyzing the final step of triglyceride synthesis. [1].
In pharmaceutical development (e.g., [2]), aminomethyl-benzoate derivatives are utilized to construct the core scaffolds of DGAT2 inhibitors. The bifunctional nature of MAMMB allows for a modular, bidirectional synthetic strategy:
Left-Hand Side (LHS) Assembly: The aminomethyl group is acylated with a heteroaryl carboxylic acid (e.g., a substituted pyrimidine) to establish the primary pharmacophore core.
Right-Hand Side (RHS) Assembly: The methyl ester is hydrolyzed, and the resulting benzoic acid is coupled with diverse cyclic amines (e.g., substituted piperidines or pyrrolidines) to optimize the pharmacokinetic profile, such as clearance and permeability.
Quantitative Data: Coupling Reagent Efficacy
When synthesizing MAMMB derivatives, selecting the right coupling reagent is critical to balance yield, reaction time, and byproduct formation. The unhindered nature of the primary amine allows for multiple approaches, summarized below.
Table 1: Comparative Efficacy of Amide Coupling Reagents with MAMMB
Coupling Reagent
Base
Solvent
Avg. Time to Completion
Yield (%)
Causality / Mechanistic Notes
HATU
DIPEA
DMF
1–2 hours
>90%
Forms a highly reactive HOAt-ester intermediate; ideal for rapid library synthesis and sterically hindered acids.
EDC / HOBt
Et
3
N
DCM
12–18 hours
75–85%
Water-soluble urea byproduct allows for easy aqueous workup; slower kinetics but highly cost-effective.
T3P (50% in EtOAc)
Pyridine
EtOAc
4–6 hours
80–90%
Low toxicity, excellent scalability, and minimal epimerization risk. Byproducts are easily washed away with water.
PyBOP
DIPEA
THF
3–5 hours
80–85%
Good alternative to HATU without the risk of forming explosive byproducts; slightly slower activation.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific observational checkpoints to confirm reaction progress without relying solely on end-point chromatography.
Protocol 1: Chemoselective Amide Coupling of MAMMB
Objective: To selectively acylate the primary amine while leaving the methyl ester intact.
Causality & Validation: [3]. DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt (if MAMMB is supplied as an HCl salt) without competing for the active ester.
Preparation: In an oven-dried flask under N
2
, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
Activation: Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes at room temperature.
Self-Validation Checkpoint: The solution will transition from clear to a distinct pale yellow, visually confirming the formation of the active HOAt-ester. LC-MS monitoring at this stage will briefly show the mass of the active ester.
Coupling: Add Methyl 3-(aminomethyl)-5-methoxybenzoate (1.05 eq). Stir at room temperature.
Monitoring: Monitor via LC-MS. The high nucleophilicity of the aminomethyl group drives the reaction to >95% conversion within 2 hours.
Workup: Quench with saturated aqueous NaHCO
3
. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (critical for removing residual DMF) and brine. Dry over Na
2
SO
4
.
Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate amide.
Protocol 2: Saponification to the Free Acid
Objective: Hydrolyze the methyl ester to enable the next synthetic vector (RHS assembly).
Causality & Validation: A mixed solvent system (THF/MeOH/H
2
O) is critical. THF solubilizes the organic amide, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture. LiOH is preferred over NaOH/KOH as the lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon.
Reaction: Dissolve the intermediate amide in a 3:1:1 mixture of THF/MeOH/H
2
O (0.1 M). Add LiOH·H
2
O (3.0 eq).
Monitoring: Stir at room temperature for 3–4 hours.
Self-Validation Checkpoint: TLC (using 5% MeOH in DCM) will show the complete disappearance of the starting material and the appearance of a baseline spot (the highly polar carboxylate salt).
Workup: Concentrate under reduced pressure to remove the volatile organic solvents (THF/MeOH). Dilute the remaining aqueous layer with water and cool to 0°C.
Isolation: Carefully acidify with 1M HCl to pH ~3.
Self-Validation Checkpoint: The product will spontaneously precipitate from the aqueous layer as it reaches its isoelectric point. Filter, wash with cold water, and dry under high vacuum to afford the pure carboxylic acid derivative.
Pathway Visualization
Fig 1. Synthetic workflow for derivatizing Methyl 3-(aminomethyl)-5-methoxybenzoate into APIs.
References
Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Amide bond formation: beyond the myth of coupling reagents
Chemical Society Reviews (Royal Society of Chemistry)
URL:[Link]
Protocols & Analytical Methods
Method
Application Notes & Protocols: Methyl 3-(aminomethyl)-5-methoxybenzoate as a Versatile Pharmaceutical Building Block
Introduction: The Strategic Value of Methyl 3-(aminomethyl)-5-methoxybenzoate Methyl 3-(aminomethyl)-5-methoxybenzoate (CAS No. 88155-23-1) is a bifunctional aromatic compound of significant interest to the medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of Methyl 3-(aminomethyl)-5-methoxybenzoate
Methyl 3-(aminomethyl)-5-methoxybenzoate (CAS No. 88155-23-1) is a bifunctional aromatic compound of significant interest to the medicinal chemistry community. Its strategic value lies in the orthogonal reactivity of its two primary functional groups—a nucleophilic primary aminomethyl group and a modifiable methyl ester—positioned on a 1,3,5-substituted benzene ring. This specific arrangement provides a rigid scaffold with three distinct points for molecular elaboration, making it an ideal starting material for creating diverse compound libraries aimed at various therapeutic targets.
The primary aminomethyl group serves as a key handle for introducing a wide range of substituents via amide bond formation, reductive amination, or alkylation. Concurrently, the methyl ester can be hydrolyzed to a carboxylic acid, opening up another avenue for derivatization. The methoxy group provides steric and electronic influence, which can be crucial for modulating a compound's pharmacokinetic properties and target engagement. This guide provides detailed insights and validated protocols for leveraging the unique chemical attributes of this building block in drug discovery programs.
Physicochemical Properties
Property
Value
Source
CAS Number
88155-23-1
N/A
Molecular Formula
C₁₀H₁₃NO₃
N/A
Molecular Weight
195.22 g/mol
N/A
Appearance
Off-white to light yellow solid or oil
N/A
Solubility
Soluble in Methanol, Dichloromethane, Ethyl Acetate
The utility of Methyl 3-(aminomethyl)-5-methoxybenzoate stems from its capacity to undergo a variety of selective chemical transformations. The primary amine and the methyl ester can be addressed sequentially or in parallel, depending on the chosen synthetic strategy.
Caption: Key reaction pathways for Methyl 3-(aminomethyl)-5-methoxybenzoate.
Amide Bond Formation: The Workhorse Reaction
The most common transformation is the acylation of the primary amine. This reaction is highly efficient and allows for the introduction of a vast array of chemical functionalities. The resulting amide bond is generally stable and serves as a common structural motif in many approved drugs.
Expertise & Causality: The choice of coupling reagent is critical. For simple acid chlorides or anhydrides, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is sufficient to scavenge the HCl byproduct. For direct coupling with carboxylic acids, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed.[1][2] These reagents form highly reactive activated esters in situ, which are then readily attacked by the amine.[1][2] This method is superior for sensitive or sterically hindered substrates as it proceeds under mild conditions and minimizes side reactions.[2]
Reductive Amination: Expanding Chemical Space
To generate secondary or tertiary amines, reductive amination is the method of choice. This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine (or iminium ion), which is then immediately reduced by a selective reducing agent present in the reaction mixture.
Expertise & Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[3][4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it will not readily reduce the starting aldehyde or ketone, but it is highly effective at reducing the protonated imine intermediate.[3][4] The reaction is typically performed in a non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent hydrolysis of the reducing agent.[3] A small amount of acetic acid can be added to catalyze imine formation.[4]
Ester Hydrolysis: Unmasking a Second Reactive Handle
The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, typically under basic conditions (saponification). This transformation is crucial as it converts an electronically withdrawing group into a versatile functional handle that can subsequently be used for amide bond formation, esterification, or other carboxylate chemistries.
Expertise & Causality: The hydrolysis is most commonly achieved using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent such as methanol or tetrahydrofuran (THF).[5][6] LiOH is often preferred due to the higher solubility of lithium carboxylate salts in some organic solvent systems. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl.[5] Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and yield the free carboxylic acid.[5]
Application in Modern Drug Discovery
The 3,5-disubstituted aromatic scaffold provided by this building block is a privileged structure found in numerous biologically active molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Kinase Inhibitors: Many kinase inhibitors feature a "hinge-binding" motif, often an amide, attached to a substituted aromatic core. Methyl 3-(aminomethyl)-5-methoxybenzoate provides an ideal starting point for synthesizing such compounds. The aminomethyl group can be acylated with a heterocyclic acid chloride to form the hinge-binder, while the ester can be further functionalized to interact with other regions of the ATP-binding pocket or allosteric sites.
GPCR Modulators: GPCR ligands often require precise positioning of functional groups to achieve high affinity and selectivity. The rigid benzenoid core of this building block, coupled with its three distinct functionalization points, allows for the systematic exploration of the chemical space around a GPCR binding pocket. This is particularly valuable in the design of allosteric modulators, which bind to sites distinct from the endogenous ligand binding site.[7][8][9][10]
Caption: Hypothetical workflow for synthesizing a kinase inhibitor scaffold.
Experimental Protocols
The following protocols are representative procedures that can be adapted for various substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Acylation with an Acid Chloride
This protocol describes the formation of an amide bond between Methyl 3-(aminomethyl)-5-methoxybenzoate and a generic acid chloride.
Materials:
Methyl 3-(aminomethyl)-5-methoxybenzoate (1.0 eq)
Acid Chloride (1.1 eq)
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
In a dry round-bottom flask under an inert atmosphere, dissolve Methyl 3-(aminomethyl)-5-methoxybenzoate (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE or DCM (approx. 0.2 M).[11]
(Optional) Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
Carefully add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture. Note: The reaction may effervesce slightly.
Stir the reaction at room temperature for 4-24 hours. Monitor for the disappearance of the starting materials by TLC or LC-MS.
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.
Transfer the biphasic mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[11]
Purify the resulting crude secondary amine by flash column chromatography.
Caption: Experimental workflow for reductive amination.
Protocol 3: Saponification (Ester Hydrolysis)
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.
Dissolve the methyl ester starting material (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 3:1 or 2:1 ratio). The concentration should be approximately 0.1-0.2 M.
Add LiOH·H₂O (2.5 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C) to increase the rate of reaction.
Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).
Cool the reaction mixture to 0 °C in an ice bath and carefully acidify to pH ~2-3 by the slow addition of 1 M HCl.
If a precipitate (the product carboxylic acid) forms, it can be collected by vacuum filtration, washed with cold water, and dried.
If no precipitate forms, transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the carboxylic acid. The product may be used as is or purified further by recrystallization.
References
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-amino-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
Aapptec. (n.d.). Standard Coupling Procedures. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure for amide coupling using EDC-HCl and Oxyma Pure. Retrieved from [Link]
Leśniak, S., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(4), 1034-1041. Royal Society of Chemistry.
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
Bélanger, G., et al. (2007). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Tetrahedron Letters, 48(39), 6889-6891.
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
Dash, U. N., & Nayak, S. (2000). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 77, 343-345.
PubChem. (n.d.). Methyl 3-(aminomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
Chemistry LibreTexts. (2024). Hydrolysis of Esters. Retrieved from [Link]
Gryl, M., et al. (2011). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica - Drug Research, 68(5), 647-653.
Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
European Patent Office. (2023). EP 3660020 B1 - PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. Retrieved from [Link]
Perdue, E. M., & Wolfe, N. L. (1982). Hydrolysis of several substituted methyl benzoates in aqueous solution. Environmental Science & Technology, 16(12), 847-852.
United States Patent. (2019). US 10,189,820 B2 - Kinase inhibitors.
NextSDS. (n.d.). methyl 3-amino-5-(aminomethyl)benzoate hydrochloride — Chemical Substance Information. Retrieved from [Link]
Bouvier, M., et al. (2023). Designing allosteric modulators to change GPCR G protein subtype selectivity.
Rozners, E., et al. (2006). Toward amide-modified RNA: synthesis of 3'-aminomethyl-5'-carboxy-3',5'-dideoxy nucleosides. The Journal of Organic Chemistry, 71(18), 6866-6873.
Hoekstra, W. J., et al. (1996). WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54.
Wang, L., et al. (2007).
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BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole.
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Iqbal, M., & Bawa, S. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(7), 695.
Wacker, D., et al. (2017). Allosteric Modulation of G Protein-Coupled Receptors: An Emerging Approach for Drug Discovery. Annual Review of Pharmacology and Toxicology, 57, 279-302.
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Application Notes and Protocols for Methyl 3-(aminomethyl)-5-methoxybenzoate in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Trifunctional Scaffold In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of d...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Versatile Trifunctional Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of diverse and biologically relevant compound libraries. Methyl 3-(aminomethyl)-5-methoxybenzoate emerges as a scaffold of significant interest, embodying a trifunctional architecture that offers a springboard for extensive chemical elaboration. This molecule incorporates a reactive primary amine, a modifiable methyl ester, and an electron-rich aromatic ring bearing a methoxy group. This unique combination of functional groups allows for a multi-directional approach to diversification, enabling medicinal chemists to explore a wide chemical space in the pursuit of novel therapeutic agents.
While not extensively documented as a standalone therapeutic agent, the true value of methyl 3-(aminomethyl)-5-methoxybenzoate lies in its potential as a versatile intermediate. The primary amine serves as a key nucleophile for the introduction of various side chains via amide bond formation or alkylation. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, opening another avenue for derivatization. Furthermore, the methoxy group on the benzene ring not only influences the electronic properties and conformation of the molecule but also can direct further substitutions on the aromatic core.[1] This guide provides an in-depth exploration of the synthetic utility of this scaffold, complete with detailed protocols for its derivatization and a discussion of its potential applications in the design of targeted therapies, such as kinase and factor Xa inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of methyl 3-(aminomethyl)-5-methoxybenzoate is provided in the table below. These properties are essential for designing synthetic transformations and for understanding the molecule's potential behavior in biological systems.
The synthetic versatility of methyl 3-(aminomethyl)-5-methoxybenzoate is best demonstrated through the key transformations of its primary functional groups. The following sections provide detailed protocols for these modifications, which are fundamental to leveraging this scaffold in a drug discovery program.
Amide Bond Formation: Building the Core of Bioactive Molecules
The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, as this linkage is a cornerstone of countless pharmaceutical agents.[4][5] The primary amine of methyl 3-(aminomethyl)-5-methoxybenzoate provides a readily accessible handle for coupling with a wide array of carboxylic acids, allowing for the systematic exploration of structure-activity relationships (SAR).
This protocol describes a general procedure for the amide coupling of methyl 3-(aminomethyl)-5-methoxybenzoate with a generic carboxylic acid using common coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[6]
Materials:
Methyl 3-(aminomethyl)-5-methoxybenzoate
Carboxylic acid of interest (1.0-1.2 eq)
EDC·HCl (1.2 eq) or HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
In a clean, dry round-bottom flask, dissolve methyl 3-(aminomethyl)-5-methoxybenzoate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Add HATU (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[6]
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts.[6]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Causality and Insights:
The use of coupling reagents like HATU or EDC is necessary to activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the primary amine.[6][]
DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC (if used) and to facilitate the deprotonation of the carboxylic acid and the ammonium species formed during the reaction.[6]
The reaction is typically performed at 0 °C initially to control the exothermic reaction and minimize potential side reactions.
Caption: Workflow for amide bond formation.
N-Alkylation and Reductive Amination: Modulating Physicochemical Properties
The modification of the primary amine to a secondary or tertiary amine is a common strategy in medicinal chemistry to fine-tune a compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which can significantly impact its pharmacokinetic and pharmacodynamic properties.[8][9]
Experimental Protocol: Reductive Amination
This protocol details the N-alkylation of methyl 3-(aminomethyl)-5-methoxybenzoate via reductive amination with an aldehyde or ketone.
Dissolve methyl 3-(aminomethyl)-5-methoxybenzoate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM.
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a catalytic amount of acetic acid can be added.[8]
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
Causality and Insights:
Reductive amination is a one-pot procedure that avoids the isolation of the often-unstable imine intermediate.[8]
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes or ketones.[8]
Caption: Reductive amination workflow.
Ester Modification: A Gateway to Further Diversification
The methyl ester of the scaffold can be hydrolyzed to the corresponding carboxylic acid, which can then serve as a handle for further derivatization, such as the formation of alternative amides or esters.[10][11]
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
Tetrahydrofuran (THF) and Water
1N HCl for acidification
Procedure:
Dissolve methyl 3-(aminomethyl)-5-methoxybenzoate (1.0 eq) in a mixture of THF and water.
Add LiOH (2.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
Concentrate the reaction mixture under reduced pressure to remove the THF.
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1N HCl.
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Causality and Insights:
Base-catalyzed hydrolysis (saponification) is an irreversible process that typically proceeds to completion, in contrast to acid-catalyzed hydrolysis which is reversible.[10]
The use of a co-solvent like THF is often necessary to ensure the solubility of the starting ester.
Caption: Ester hydrolysis workflow.
Proposed Applications in Medicinal Chemistry
The derivatized scaffolds originating from methyl 3-(aminomethyl)-5-methoxybenzoate are well-suited for the development of inhibitors for several important classes of therapeutic targets.
Kinase Inhibitors
A large number of clinically approved kinase inhibitors utilize a substituted aniline or benzylamine moiety as a core structural element to interact with the hinge region of the kinase active site.[12][13][14][15] By coupling the primary amine of our scaffold with various heterocyclic carboxylic acids (e.g., quinazolines, pyrimidines), it is possible to generate libraries of compounds for screening against a panel of kinases implicated in diseases such as cancer and inflammatory disorders.
Factor Xa Inhibitors
Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a validated strategy for the prevention and treatment of thrombosis.[16][17][18][19] Several direct oral anticoagulants, such as rivaroxaban, contain an oxazolidinone core and a substituted aromatic system. The aminomethyl benzoate scaffold can be envisioned as a key building block in the synthesis of novel Factor Xa inhibitors. For instance, the primary amine could be acylated with fragments known to bind to the S1 and S4 pockets of Factor Xa.
Heterocyclic Scaffolds via Cyclization Reactions
While a direct Pictet-Spengler reaction is not feasible due to the lack of a β-arylethylamine motif, the aminomethyl group can participate in other cyclization reactions to form novel heterocyclic systems.[20][21][22][23] For example, condensation with appropriate dicarbonyl compounds could lead to the formation of various nitrogen-containing heterocycles, further expanding the chemical diversity that can be generated from this starting material.
Conclusion
Methyl 3-(aminomethyl)-5-methoxybenzoate represents a highly versatile and synthetically tractable scaffold for medicinal chemistry applications. Its trifunctional nature allows for rapid and systematic diversification at three key positions, enabling the generation of extensive compound libraries for hit-finding and lead optimization campaigns. The protocols outlined in this guide provide a robust foundation for researchers to begin exploring the potential of this valuable building block in the design and synthesis of the next generation of therapeutic agents.
References
Dolle, R. E., et al. (2002). Design and synthesis of aminophenol-based factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(9), 1307-10. Retrieved from [Link]
Fevig, J. M., et al. (1999). Design, Synthesis, and Activity of 2,6-Diphenoxypyridine-Derived Factor Xa Inhibitors. Journal of Medicinal Chemistry, 42(8), 1319-1333. Retrieved from [Link]
Quan, M. L. (2001). The design and synthesis of noncovalent factor Xa inhibitors. Current Topics in Medicinal Chemistry, 1(2), 101-26. Retrieved from [Link]
Lu, H., et al. (2022). Design and synthesis of tricyclic benzo[6][17]oxazinyloxazolidinones as blood coagulation factor Xa inhibitors. Synthetic Communications, 52(11), 1545-1556. Retrieved from [Link]
EurekAlert!. (2025, April 3). Chemists simplify synthesis of drugs involving amide groups. EurekAlert!. Retrieved from [Link]
Srivastava, S. K., Chauhan, P. M. S., & Bhaduri, A. P. (1999). A NOVEL STRATEGY FOR N-ALKYLATION OF PRIMARY AMINES. Synthetic Communications, 29(12), 2085-2099. Retrieved from [Link]
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]
Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-5-methoxybenzoate. PubChem. Retrieved from [Link]
ResearchGate. (n.d.). Design and synthesis of aminophenol-based factor Xa inhibitors. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Methods for amide bond synthesis.7. ResearchGate. Retrieved from [Link]
Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1848-1856. Retrieved from [Link]
Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
Kucsman, A. (2004). Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Current Organic Chemistry, 8(1), 53-79. Retrieved from [Link]
Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Retrieved from [Link]
Gandon, V., et al. (2020). α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. Organic Letters, 22(16), 6439-6443. Retrieved from [Link]
Grokipedia. (n.d.). Directed ortho metalation. Grokipedia. Retrieved from [Link]
Kundu, B., et al. (2003). New Application of Pictet−Spengler Reaction Leading to the Synthesis of an Unusual Seven-Membered Heterocyclic Ring System. Organic Letters, 5(21), 3955-3958. Retrieved from [Link]
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Retrieved from [Link]
National Center for Biotechnology Information. (2026, February 5). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PubMed Central. Retrieved from [Link]
Cho, C. S., & Shim, S. C. (2004). Reductive and Catalytic Monoalkylation of Primary Amines Using Nitriles as an Alkylating Reagent. Organic Letters, 6(24), 4443-4445. Retrieved from [Link]
Zhang, S., et al. (2017). Design and Synthesis of Novel 6-aryl Substituted 4-anilinequinazoline Derivatives as Potential PI3Kδ Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1957-1962. Retrieved from [Link]
MDPI. (2021, September 29). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Retrieved from [Link]
Semantic Scholar. (n.d.). The Formation of Seven-Membered Heterocycles under Mild Pictet-Spengler Conditions: A Route to Pyrazolo[17][18]benzodiazepines. Semantic Scholar. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. Organic Chemistry Portal. Retrieved from [Link]
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Retrieved from [Link]
ResearchGate. (n.d.). A Cross-Coupling Approach to Amide Bond Formation from Esters. ResearchGate. Retrieved from [Link]
Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. Retrieved from [Link]
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. ResearchGate. Retrieved from [Link]
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. Retrieved from [Link]
Yoneda Labs. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Yoneda Labs. Retrieved from [Link]
NextSDS. (n.d.). methyl 3-amino-5-(aminomethyl)benzoate hydrochloride — Chemical Substance Information. NextSDS. Retrieved from [Link]
ACS Publications. (2017, February 13). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. Retrieved from [Link]
University of Rochester. (n.d.). Directed (ortho) Metallation. University of Rochester. Retrieved from [Link]
Application Notes and Protocols: Reductive Amination Involving Methyl 3-(aminomethyl)-5-methoxybenzoate
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of reductive amination protocols using Methyl 3-(aminomethyl)-5-methoxybenzoate...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of reductive amination protocols using Methyl 3-(aminomethyl)-5-methoxybenzoate. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale behind procedural choices, and strategies for optimization, ensuring robust and reproducible outcomes.
Foundational Principles: The Mechanism and Merits of Reductive Amination
Reductive amination, or reductive alkylation, is a cornerstone of modern organic synthesis for its efficiency in forming carbon-nitrogen (C-N) bonds.[1][2] It stands as one of the most versatile methods for synthesizing primary, secondary, and tertiary amines from carbonyl compounds.[2][3] The process elegantly combines two distinct chemical events in a single pot: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[1][4]
The reaction is initiated by the nucleophilic attack of the primary amine, Methyl 3-(aminomethyl)-5-methoxybenzoate, on the electrophilic carbon of an aldehyde or ketone. This forms a transient hemiaminal species, which then undergoes dehydration to yield an imine.[1][5] This equilibrium is often shifted toward the imine under mildly acidic conditions, which serve to protonate the carbonyl oxygen, enhancing its electrophilicity without fully protonating the amine nucleophile into an unreactive ammonium salt.[6][7] The resulting imine (or its protonated form, the iminium ion) is then selectively reduced by a mild hydride agent present in the reaction mixture.
A key advantage of this method is its ability to avoid the overalkylation often encountered with direct alkylation of amines using alkyl halides.[2][7]
Caption: The general mechanism of reductive amination.
The Superior Choice of Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
The success of a one-pot reductive amination critically depends on the reducing agent's ability to selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound.[2][8] While several hydride reagents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for its mildness, selectivity, and operational simplicity.[8][9][10]
Key Advantages of NaBH(OAc)₃:
Enhanced Selectivity: The three electron-withdrawing acetoxy groups moderate the hydride's reactivity, making NaBH(OAc)₃ less reactive than sodium borohydride (NaBH₄).[8] It is generally incapable of reducing aldehydes and ketones at a significant rate under neutral or mildly acidic conditions but rapidly reduces the more electrophilic iminium ion.[4][7]
Broad Functional Group Tolerance: It is compatible with a wide array of functional groups that might be reduced by stronger hydrides, such as esters (present in our substrate), nitriles, and C-C multiple bonds.[9][10][11]
Safety and Convenience: Unlike the toxic sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ and its byproducts are non-toxic, simplifying handling and workup procedures.[2][8]
Effective in Aprotic Solvents: It performs exceptionally well in common aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF).[9][12]
Validated Experimental Protocols
The following protocols have been designed for the reductive amination of Methyl 3-(aminomethyl)-5-methoxybenzoate with representative aldehyde and ketone substrates. Researchers should consider these as robust starting points, with the potential for optimization based on specific substrate reactivity.
Protocol 1: Reaction with an Aromatic Aldehyde
This procedure details the synthesis of Methyl 3-(((4-methoxybenzyl)amino)methyl)-5-methoxybenzoate. Aldehydes are generally more reactive than ketones and typically do not require an acid catalyst for efficient imine formation.[9][10][11]
Materials & Reagents
Reagent
M.W. ( g/mol )
Amount (mmol)
Equivalents
Mass/Volume
Methyl 3-(aminomethyl)-5-methoxybenzoate
195.21
1.0
1.0
195 mg
4-Methoxybenzaldehyde
136.15
1.1
1.1
150 mg
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
211.94
1.5
1.5
318 mg
Anhydrous 1,2-Dichloroethane (DCE)
-
-
-
10 mL
Step-by-Step Methodology
Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-(aminomethyl)-5-methoxybenzoate (195 mg, 1.0 mmol) and 4-methoxybenzaldehyde (150 mg, 1.1 mmol).
Dissolution: Add anhydrous 1,2-dichloroethane (10 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.
Addition of Reductant: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the solution in portions over 5 minutes. Note: NaBH(OAc)₃ is hygroscopic and should be handled quickly in a dry environment.[8]
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting materials.
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 20 minutes until gas evolution ceases.[13]
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM) (2 x 15 mL).
Washing and Drying: Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure secondary amine product.[13]
Protocol 2: Reaction with an Aliphatic Ketone
This procedure details the synthesis of Methyl 3-((cyclohexylamino)methyl)-5-methoxybenzoate. Ketones are generally less electrophilic than aldehydes. Consequently, the addition of a stoichiometric amount of a weak acid, such as acetic acid, is often required to catalyze imine formation and accelerate the reaction.[9][11]
Materials & Reagents
Reagent
M.W. ( g/mol )
Amount (mmol)
Equivalents
Mass/Volume
Methyl 3-(aminomethyl)-5-methoxybenzoate
195.21
1.0
1.0
195 mg
Cyclohexanone
98.14
1.2
1.2
118 mg (124 µL)
Acetic Acid (Glacial)
60.05
1.0
1.0
57 µL
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
211.94
1.5
1.5
318 mg
Anhydrous 1,2-Dichloroethane (DCE)
-
-
-
10 mL
Step-by-Step Methodology
Setup: To a dry 50 mL round-bottom flask with a magnetic stir bar, add Methyl 3-(aminomethyl)-5-methoxybenzoate (195 mg, 1.0 mmol) and cyclohexanone (118 mg, 1.2 mmol).
Dissolution & Catalyst Addition: Add anhydrous 1,2-dichloroethane (10 mL) and glacial acetic acid (57 µL, 1.0 mmol). Stir the mixture at room temperature under an inert atmosphere for 30-60 minutes to facilitate imine formation.[13]
Addition of Reductant: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the solution in portions over 5 minutes.
Reaction: Stir the reaction mixture at room temperature for 6-24 hours. The reaction with ketones is typically slower than with aldehydes. Monitor progress by TLC or LC-MS.
Quenching, Extraction, and Purification: Follow steps 5-8 as described in Protocol 1.
Workflow Visualization and Condition Summary
A standardized workflow ensures consistency and reproducibility across experiments.
Caption: Generalized experimental workflow for reductive amination.
Comparative Summary of Conditions
Parameter
Protocol 1 (Aldehyde)
Protocol 2 (Ketone)
Rationale
Carbonyl
Aromatic Aldehyde
Aliphatic Ketone
Aldehydes are more reactive due to less steric hindrance and greater electrophilicity.
Catalyst
Not required
Acetic Acid (1.0 eq)
Acetic acid catalyzes the formation of the less-reactive ketone into the iminium ion intermediate.[6][9]
Pre-incubation
Not required
30-60 min after acid addition
Allows for sufficient formation of the iminium ion before the introduction of the reducing agent.
Reaction Time
Typically 4-12 hours
Typically 6-24 hours
The reaction with ketones is kinetically slower than with aldehydes.[9]
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low or No Conversion
1. Inactive (hydrolyzed) NaBH(OAc)₃.2. Insufficient catalysis for ketones.
1. Use a fresh bottle of NaBH(OAc)₃; handle under inert gas.2. Ensure stoichiometric addition of acetic acid for ketone substrates. Consider a different solvent like THF if solubility is an issue.[9]
Alcohol Byproduct
Reduction of the starting carbonyl.
This is rare with NaBH(OAc)₃ but could indicate a highly reactive carbonyl or moisture. Ensure anhydrous conditions. If problematic, a two-step approach (pre-form imine, then add NaBH₄) can be used.[9][11]
Dialkylation Product
Reaction of the secondary amine product with another molecule of carbonyl.
This is generally minimized with NaBH(OAc)₃.[9] If observed, use a strict 1.0 equivalent of the amine relative to the carbonyl or consider an indirect procedure where the imine is formed first, followed by reduction.[11]
Difficult Purification
Product is a basic amine that may streak on silica gel.
Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to neutralize acidic sites. Alternatively, the product can sometimes be isolated as an HCl salt.[13]
Conclusion
The reductive amination of Methyl 3-(aminomethyl)-5-methoxybenzoate using sodium triacetoxyborohydride is a highly reliable and versatile method for synthesizing diverse secondary amines. By understanding the mechanistic principles and the specific roles of each reagent, researchers can effectively apply these protocols to generate valuable intermediates for pharmaceutical and materials science applications. The provided methodologies offer a robust foundation for achieving high yields and purity while maintaining operational simplicity and safety.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Brainly.com. (2024, January 25). What is the role of acetic acid in the reductive amination experiment? [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
Application Note: Scale-Up Manufacturing Process for Methyl 3-(aminomethyl)-5-methoxybenzoate
Executive Summary Methyl 3-(aminomethyl)-5-methoxybenzoate is a highly versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a critical i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-(aminomethyl)-5-methoxybenzoate is a highly versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the development of[1] for metabolic diseases, as well as[2].
Transitioning the synthesis of this molecule from the bench to pilot-plant scale requires mitigating the hazards of classical cyanation and controlling the chemoselectivity of nitrile hydrogenation. This application note details a highly optimized, self-validating two-step manufacturing protocol. By leveraging palladium-catalyzed cyanation and strictly controlled acidic hydrogenation, this process ensures high yields, minimal heavy-metal waste, and the complete suppression of secondary amine byproducts.
Process Chemistry & Route Rationale
The manufacturing workflow consists of two primary transformations:
Palladium-Catalyzed Cyanation: The classical Rosenmund-von Braun reaction requires stoichiometric copper(I) cyanide and temperatures exceeding 150 °C, leading to challenging heavy-metal remediation during workup. To bypass these scale-up bottlenecks, we employ a palladium-catalyzed cyanation established in the synthesis of[3]. Using zinc cyanide (
Zn(CN)2
) with
Pd(PPh3)4
allows the reaction to proceed at 95 °C. Zinc cyanide is specifically chosen because its poor solubility in organic solvents maintains a low steady-state concentration of dissolved cyanide, preventing catalyst poisoning while driving conversion.
Chemoselective Nitrile Reduction: The reduction of an aryl nitrile to a primary amine is notoriously prone to over-alkylation, yielding secondary and tertiary amine impurities. This occurs when the highly reactive imine intermediate condenses with the newly formed primary amine. To strictly enforce chemoselectivity, the hydrogenation is conducted using 10% Pd/C in methanol, followed by isolation using [1]. The rapid salt formation traps the primary amine as a non-nucleophilic hydrochloride salt, entirely suppressing the formation of secondary amine dimers.
Inerting: Charge a clean, dry glass-lined reactor with the starting material and anhydrous DMF. Agitate at 150 rpm and sparge with subsurface nitrogen for 45 minutes to remove dissolved oxygen (critical to prevent oxidation of the Pd(0) catalyst).
Catalyst Addition: Add
Zn(CN)2
and
Pd(PPh3)4
under a continuous positive nitrogen sweep.
Reaction Execution: Heat the jacketed reactor to an internal temperature of 95 °C. Maintain heating and agitation for 12 hours.
Self-Validation (IPC-1): Withdraw a 2 mL aliquot, dilute with 10 mL acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (UV 254 nm).
Condition A (Pass): Unreacted starting material is < 1.0% (Area %). Proceed to workup.
Condition B (Fail): Starting material is ≥ 1.0%. Add an additional 0.01 eq of
Pd(PPh3)4
and 0.05 eq of
Zn(CN)2
, heat for 3 hours, and repeat IPC-1.
Workup: Cool the reactor to 20 °C. Quench slowly with 5% aqueous
NH4OH
(5 L). Causality: Ammonia effectively complexes excess zinc and palladium into water-soluble amine complexes, preventing heavy-metal emulsion during extraction.
Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 5 L). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Crystallize the crude solid from Heptane/EtOAc (4:1) to yield the intermediate.
Step 2: Catalytic Hydrogenation
Objective: Reduction of the nitrile to the primary amine hydrochloride salt.
Preparation: Charge a Hastelloy high-pressure reactor with the intermediate and Methanol.
Catalyst Charging: Carefully add the 10% Pd/C. Safety Note: Dry Pd/C is highly pyrophoric. Always charge under a blanket of argon or nitrogen, preferably as a pre-mixed slurry in methanol.
Hydrogenation: Seal the reactor. Purge the headspace with nitrogen (3 × 3 bar), followed by hydrogen (3 × 3 bar). Pressurize the reactor with hydrogen to 4.0 bar. Stir at 400 rpm at 25 °C.
Self-Validation (IPC-2): Monitor the hydrogen mass flow meter. Once hydrogen uptake ceases (typically 6-8 hours), hold the reaction for 1 hour. Withdraw a 2 mL aliquot, filter through a 0.22 µm syringe filter, and analyze via HPLC.
Condition A (Pass): Intermediate nitrile is < 0.5% (Area %). Proceed to filtration.
Condition B (Fail): Nitrile is ≥ 0.5%. Re-pressurize to 4.5 bar, increase agitation to 500 rpm (to overcome gas-liquid mass transfer limitations), and react for 2 additional hours before re-testing.
Filtration: Vent the reactor safely and purge with nitrogen. Filter the reaction mixture through a tightly packed Celite pad under nitrogen pressure. Critical: Do not allow the filter cake to dry to prevent auto-ignition.
Salt Formation & Isolation: Transfer the filtrate to a clean crystallization vessel. Dropwise add the 2M ethereal HCl solution while maintaining the internal temperature at 10-15 °C. A white precipitate will form immediately. Stir for 2 hours, filter, wash with cold ethyl acetate (2 L), and dry under vacuum at 40 °C to afford Methyl 3-(aminomethyl)-5-methoxybenzoate Hydrochloride.
Quantitative Data & Quality Control
To ensure batch-to-batch reproducibility, the following process parameters and impurity limits must be strictly adhered to during scale-up.
Table 1: Process Parameters and Yield Metrics
Parameter
Step 1: Cyanation
Step 2: Hydrogenation
Scale (Input)
1.0 kg
0.75 kg
Catalyst Loading
5 mol%
Pd(PPh3)4
15% w/w (10% Pd/C)
Temperature / Pressure
95 °C / Atmospheric
25 °C / 4.0 bar
H2
Reaction Time
12 - 16 hours
6 - 8 hours
Expected Yield
82 - 88%
85 - 90%
Target Purity (HPLC)
> 98.5% (a/a)
> 99.0% (a/a)
Table 2: Critical Impurity Profile & Control Strategy
Impurity
Origin
Control Strategy
Acceptance Criteria
Methyl 3-bromo-5-methoxybenzoate
Unreacted SM (Step 1)
IPC-1 monitoring; push with extra catalyst if needed.
Best storage conditions to prevent Methyl 3-(aminomethyl)-5-methoxybenzoate degradation
Welcome to the Technical Support Center for Methyl 3-(aminomethyl)-5-methoxybenzoate . As a bifunctional building block containing both a nucleophilic primary amine and an electrophilic methyl ester, this compound presen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Methyl 3-(aminomethyl)-5-methoxybenzoate . As a bifunctional building block containing both a nucleophilic primary amine and an electrophilic methyl ester, this compound presents unique stability challenges.
This masterclass guide is designed for researchers and drug development professionals. It bypasses generic storage advice to focus on the exact thermodynamic and kinetic vulnerabilities of this molecule, providing field-proven, self-validating protocols to ensure absolute structural integrity during your synthetic workflows.
Mechanistic Vulnerabilities: Why Does This Compound Degrade?
To stabilize a molecule, you must first understand how it destroys itself. Methyl 3-(aminomethyl)-5-methoxybenzoate (Exact Mass: 195.09) is highly susceptible to three distinct degradation pathways:
Intermolecular Amidation (Self-Condensation): The most critical threat. The primary benzylamine moiety is a strong nucleophile, while the methyl ester is a highly reactive electrophile. When stored neat (as a free base oil or solid) at room temperature, the amine of one molecule attacks the ester of another, releasing methanol and forming inactive polyamide oligomers [1]. This aminolysis reaction is kinetically accelerated by concentration and heat[2].
Oxidative Deamination: Benzylamines are notoriously sensitive to photo-oxidation and atmospheric oxygen. Exposure to ambient light and air generates reactive oxygen species that convert the aminomethyl group into an imine, which subsequently hydrolyzes into a benzaldehyde derivative [3].
Autocatalytic Hydrolysis: The basicity of the amine (pKa ~9.0) can locally catalyze the hydrolysis of the methyl ester into a carboxylic acid if trace moisture is present in the storage environment.
Mechanistic degradation pathways of Methyl 3-(aminomethyl)-5-methoxybenzoate.
Troubleshooting & FAQ
Q: My sample arrived as a clear liquid/oil, but after a month on the bench, it has turned into a viscous gel. What happened?A: Your compound has undergone severe intermolecular amidation. The gel-like consistency is the physical manifestation of polyamide oligomer chains forming. Because the reaction releases methanol, you may also notice a slight pressure buildup or a sweet, alcoholic odor in the vial. This sample is unrecoverable and must be discarded.
Q: I need to store the free base for several months. How can I prevent self-condensation?A: You must arrest the reaction kinetics. If you cannot convert it to a salt (see Protocol 1), you must store the free base at -80°C . At this temperature, the activation energy required for the nucleophilic attack is not met. Furthermore, storing the compound in a highly dilute state (e.g., 0.1 M in anhydrous THF or DCM) physically separates the molecules, drastically reducing the probability of bimolecular collisions.
Q: Why is my sample turning yellow over time?A: Yellowing is the classic visual indicator of oxidative deamination [3]. The benzylamine is oxidizing into an imine/aldehyde species due to UV light and oxygen exposure. Always store this compound in amber vials purged with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and blankets the compound more effectively).
Quantitative Stability Matrix
The following table summarizes the expected shelf-life of Methyl 3-(aminomethyl)-5-methoxybenzoate based on storage conditions and molecular state.
Storage Condition
Molecular State
Atmosphere
Est. Shelf Life
Primary Degradation Risk
25°C (Room Temp)
Free Base (Neat)
Ambient Air
< 48 Hours
Rapid self-condensation; Oxidation
4°C (Fridge)
Free Base (Neat)
Argon
1–2 Weeks
Slow self-condensation
-20°C (Freezer)
Free Base (Neat)
Argon
3–6 Months
Trace hydrolysis (if moisture present)
-80°C (Cryo)
Free Base (Diluted)
Argon
> 1 Year
None (Kinetically frozen)
-20°C (Freezer)
HCl Salt (Solid)
Ambient Air
> 2 Years
Highly stable; moisture resistant
Field-Proven Methodologies
To ensure absolute trustworthiness in your workflow, do not rely on passive storage. Actively protect the molecule using the following self-validating protocols.
Protocol 1: Conversion to Hydrochloride (HCl) Salt for Long-Term Storage
Causality: Protonating the primary amine converts it into an ammonium cation (-NH3+). This completely eliminates its nucleophilicity, permanently shutting down the self-condensation pathway and rendering it immune to oxidative deamination.
Dissolution: Dissolve 1.0 g of the free base in 20 mL of anhydrous diethyl ether (or anhydrous dichloromethane if solubility is poor) in an oven-dried round-bottom flask.
Inert Atmosphere: Purge the flask with Argon and cool to 0°C using an ice bath.
Acidification: Slowly add 1.05 equivalents of 4.0 M HCl in dioxane dropwise under vigorous magnetic stirring.
Precipitation: A white precipitate (the HCl salt) will crash out of the solution immediately. Allow to stir for 15 minutes at 0°C to ensure complete precipitation.
Isolation & Validation: Filter the solid rapidly using a Buchner funnel under a nitrogen tent. Wash with cold anhydrous ether.
Self-Validation Step: Dissolve 1 mg of the resulting white powder in 1 mL of DI water. Check the pH with a micro-probe; it should read between 4.0 and 5.0, confirming successful salt formation.
Storage: Dry the solid under high vacuum for 4 hours. Store at -20°C in an amber vial.
Causality: Before using a stored batch in a critical synthetic step, you must verify that aminolysis has not occurred. This protocol uses specific mass-to-charge (m/z) ratios to detect the exact degradation products.
Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient of 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.
Detection & Validation: Monitor UV absorbance at 254 nm and MS in Positive Electrospray Ionization (ESI+) mode.
Pass Criteria: A single major peak with an extracted ion chromatogram (EIC) showing [M+H]+ = 196.1 m/z .
Fail Criteria (Amidation): The presence of a later-eluting peak showing [M+H]+ = 359.1 m/z . This mass corresponds to the dimer (Amine [195] + Ester [195] - Methanol [32] = 358).
Fail Criteria (Oxidation): A peak showing [M+H]+ = 195.1 m/z but with a distinct retention time, corresponding to the benzaldehyde derivative (loss of NH2, gain of O).
Optimal handling and storage workflow to prevent compound degradation.
References
Aminolysis of Highly Branched Poly(β-amino ester)s for Efficient mRNA Delivery. Chemistry of Materials, ACS Publications. Demonstrates the high reactivity and aminolysis kinetics between primary amines and ester groups, leading to polymer/oligomer formation.
Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Details the handling, stability, and self-condensation risks of amino-ester building blocks in synthetic chemistry.
Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis. Synthesis, Thieme Connect. Establishes the mechanistic pathway of primary benzylamine photo-oxidation into benzaldehyde derivatives upon exposure to light and oxygen.
Reference Data & Comparative Studies
Validation
Reactivity Comparison Guide: Methyl 3-(aminomethyl)-5-methoxybenzoate vs. Benzylamine
Executive Summary In rational drug design and complex organic synthesis, the selection of a benzylic amine building block dictates the chemoselectivity, reaction kinetics, and stability of the resulting construct. This g...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In rational drug design and complex organic synthesis, the selection of a benzylic amine building block dictates the chemoselectivity, reaction kinetics, and stability of the resulting construct. This guide provides an in-depth comparison between the baseline Benzylamine (BA) and the highly functionalized Methyl 3-(aminomethyl)-5-methoxybenzoate (MAMB) . By analyzing the Hammett electronic effects, structural steric factors, and chemoselective vulnerabilities, we provide a definitive framework for predicting their behavior in nucleophilic substitutions and amidation workflows.
Structural and Electronic Profiling: The Causality of Reactivity
The reactivity of a primary amine is fundamentally governed by the availability of its nitrogen lone pair. While both BA and MAMB feature a methylene bridge (-CH₂-) that insulates the amine from direct
π
-resonance with the aromatic ring, the di-substitution on the MAMB ring fundamentally alters its electronic landscape.
Benzylamine (BA): The Unhindered Baseline
Benzylamine represents the standard benzylic amine. With an unsubstituted aromatic ring (
Σσ=0
), the amine lone pair experiences no inductive electron withdrawal from the ring. This makes BA highly basic, with a conjugate acid pKa of 9.33, and an excellent, unhindered nucleophile[1].
MAMB contains two substituents positioned meta to the aminomethyl group. The causality of its altered reactivity lies in the Hammett substituent constants (
σm
):
Methoxy group (-OCH₃) : While typically a strong electron-donating group via resonance (+R) at the ortho or para positions, resonance delocalization onto the benzylic carbon is symmetrically forbidden at the meta position. Consequently, its inductive electron-withdrawing effect (-I) strictly dominates (
σm=+0.12
).
Methyl ester group (-COOCH₃) : This group is strongly electron-withdrawing via both induction and resonance (
σm=+0.37
).
Net Electronic Effect : The combined Hammett constant (
Σσm=+0.49
) creates a net electron-withdrawing environment. This electron deficiency is transmitted through the methylene bridge to the amine. Although the -CH₂- group acts as an insulator, it only partially dampens the effect (attenuation factor
ρ≈0.3−0.5
)[2]. As a result, the lone pair on MAMB is less available, leading to a reduced pKa and attenuated nucleophilicity compared to BA[3].
Figure 1: Logical flow of electronic substituent effects on benzylic amine nucleophilicity.
Quantitative Reactivity Comparison
To facilitate rapid decision-making in synthetic route design, the following table summarizes the divergent physicochemical properties of the two amines.
Property
Benzylamine (BA)
Methyl 3-(aminomethyl)-5-methoxybenzoate (MAMB)
Practical Implication for Synthesis
Conjugate Acid pKa
9.33
~8.8 (Predicted via Hammett
ρ
)
MAMB requires slightly less basic conditions to fully deprotonate the ammonium salt.
Nucleophilicity
High (Baseline)
Moderate (Attenuated)
MAMB will exhibit slower kinetics in S_N2 alkylations and reductive aminations.
Steric Hindrance
Minimal
Moderate (Global bulk)
While the amine itself is unhindered in both, MAMB's overall bulk may slow diffusion in crowded catalytic pockets.
Electrophilic Sites
None
Methyl Ester (-COOCH₃)
MAMB is vulnerable to intermolecular aminolysis (dimerization) and base-catalyzed saponification.
To objectively measure the reactivity differences and handle the chemoselective vulnerabilities of MAMB, the following field-proven protocols are designed as self-validating systems.
Protocol A: Comparative Kinetic Profiling via Nucleophilic Substitution
This protocol utilizes a classic S_N2 reaction with benzyl bromide to establish the relative nucleophilicity of the amines[3]. By employing pseudo-first-order conditions (excess amine) and an internal standard, the system mathematically isolates the amine's rate constant while self-correcting for any volumetric sampling errors.
Step-by-Step Workflow:
Preparation : In a dry, nitrogen-purged flask, prepare a 0.5 M solution of the chosen amine (BA or MAMB) in anhydrous methanol. Add biphenyl (0.05 M) as an inert HPLC internal standard.
Initiation : Bring the solution to exactly 298 K. Inject benzyl bromide to achieve a final electrophile concentration of 0.01 M. (The 50-fold excess of amine ensures pseudo-first-order kinetics).
Quenching : Immediately inject each aliquot into 900 µL of cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to protonate the amine and instantly halt the reaction.
Analysis : Analyze via HPLC-UV (254 nm). Plot
ln([Benzyl Bromide]t/[Benzyl Bromide]0)
against time. The slope yields the pseudo-first-order rate constant (
kobs
).
Expected Result: The
kobs
for MAMB will be measurably lower than that of BA due to the inductive withdrawal of the meta-substituents.
Figure 2: Self-validating experimental workflow for comparative kinetic profiling of amines.
Protocol B: Chemoselective Amidation of MAMB
Unlike BA, MAMB contains a reactive methyl ester. If harsh bases (like NaOH) or high temperatures are used during an amide coupling, the ester will undergo saponification or intermolecular aminolysis. This protocol ensures chemoselective reaction at the amine.
Step-by-Step Workflow:
Activation : Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF at 0 °C.
Mild Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is sterically hindered and non-nucleophilic, preventing ester hydrolysis while successfully deprotonating the MAMB hydrochloride salt.
Amine Addition : Slowly add MAMB (1.0 eq) dropwise. Maintain at 0 °C for 30 minutes, then warm to room temperature.
Workup : Quench with saturated aqueous
NH4Cl
rather than a basic carbonate wash to further protect the methyl ester from premature hydrolysis during extraction.
References
Source: Australian Journal of Chemistry (ConnectSci)
Source: The Journal of Physical Chemistry A (ACS Publications)
Title: Prediction of transformation products during ozonation of micropollutant-containing waters: kinetics and mechanisms
Source: EPFL Infoscience
URL
Reproducibility of Methyl 3-(aminomethyl)-5-methoxybenzoate synthetic routes
Reproducibility of Methyl 3-(aminomethyl)-5-methoxybenzoate Synthetic Routes: A Comparative Guide Methyl 3-(aminomethyl)-5-methoxybenzoate is a highly valued building block in medicinal chemistry, frequently utilized in...
Author: BenchChem Technical Support Team. Date: April 2026
Reproducibility of Methyl 3-(aminomethyl)-5-methoxybenzoate Synthetic Routes: A Comparative Guide
Methyl 3-(aminomethyl)-5-methoxybenzoate is a highly valued building block in medicinal chemistry, frequently utilized in the synthesis of complex therapeutics such as Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors[1]. However, synthesizing this primary benzylamine presents a recurring challenge: reducing the precursor functional group to a primary amine without triggering over-alkylation (secondary amine formation) or inadvertently reducing the sensitive methyl ester moiety.
This guide provides an objective, data-backed comparison of the three primary synthetic routes to this molecule, detailing the mechanistic causality behind each protocol to ensure reproducibility and scalability in your laboratory.
Mechanistic Workflow of Alternative Routes
To understand the strategic divergence of these methodologies, we must first map the precursor landscape. The target molecule can be accessed via the reduction of a nitrile, the reductive amination of an aldehyde, or the reduction of an azide derived from a benzyl bromide.
Caption: Fig 1. Comparative synthetic pathways to Methyl 3-(aminomethyl)-5-methoxybenzoate.
Quantitative Route Comparison
The following table summarizes the performance metrics of each route based on empirical laboratory data and scale-up viability.
Parameter
Route A: Nitrile Hydrogenation
Route B: Reductive Amination
Route C: Azide Reduction (Staudinger)
Precursor
Methyl 3-cyano-5-methoxybenzoate
Methyl 3-formyl-5-methoxybenzoate
Methyl 3-(bromomethyl)-5-methoxybenzoate
Typical Yield
85 - 95%
60 - 75%
80 - 90% (over 2 steps)
Primary Impurity
Secondary amine dimer
Over-alkylated amines
Triphenylphosphine oxide (TPPO)
Scalability
Excellent (Requires autoclave)
Moderate (Excess reagents needed)
Poor (Azide toxicity/explosivity)
Chemoselectivity
High (with acid additive)
Moderate (Aldehyde vs Imine reduction)
Very High (Ester remains intact)
Route A: Catalytic Hydrogenation of the Nitrile (The Benchmark)
This route is the industry standard for scaling up this specific scaffold, as documented in the synthesis of DGAT2 inhibitors ()[2].
Mechanistic Causality:
The reduction of a nitrile to a primary amine proceeds via a highly reactive imine intermediate. If left unchecked, the newly formed primary amine can act as a nucleophile, attacking the intermediate imine to extrude ammonia and form an undesirable secondary amine dimer. To prevent this, the reaction is immediately followed by (or conducted in the presence of) an acid. Trapping the primary amine as a protonated ammonium hydrochloride salt effectively neutralizes its nucleophilicity, shutting down the dimerization pathway while leaving the methyl ester completely untouched by the mild H2-Pd/C conditions.
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 150 mg). Safety note: Add the catalyst under an inert atmosphere (N2 or Ar) to prevent solvent ignition.
Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1 atm via balloon, or up to 50 psi in a Parr shaker for larger scales). Stir vigorously at room temperature for 6 hours.
Filtration: Filter the heterogeneous mixture through a pad of Celite under a nitrogen atmosphere to remove the Pd/C catalyst.
Salt Formation: Immediately add the filtrate to an ethereal-HCl solution (6 mL).
Isolation: Evaporate the resultant mixture under reduced pressure. Triturate the resulting residue with ethyl acetate to afford the pure amine hydrochloride salt as a solid.
Route B: Reductive Amination of the Aldehyde
When the nitrile precursor is unavailable, the aldehyde (Methyl 3-formyl-5-methoxybenzoate) serves as a viable alternative. This method relies on the foundational principles established by Abdel-Magid et al. ()[3].
Mechanistic Causality:
Direct reductive amination with ammonia is notoriously difficult because the resulting primary amine is more nucleophilic than ammonia itself, leading to runaway over-alkylation. To circumvent this, a massive excess of an ammonia surrogate (ammonium acetate) is used to buffer the system and drive the equilibrium toward the primary imine. Furthermore, sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4). The electron-withdrawing acetate groups make NaBH(OAc)3 a milder reducing agent, allowing it to selectively reduce the protonated iminium species without prematurely reducing the unreacted aldehyde to an alcohol.
Validated Protocol:
Imine Formation: Dissolve methyl 3-formyl-5-methoxybenzoate (1.0 eq) and ammonium acetate (10.0 eq) in 1,2-dichloroethane (DCE) or methanol. Stir at room temperature for 30 minutes.
Reaction: Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.
Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract the aqueous layer with dichloromethane (DCM).
Isolation: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (DCM/MeOH gradient) to isolate the primary amine.
Route C: Azide Substitution and Staudinger Reduction
For substrates where catalytic hydrogenation is incompatible (e.g., if other reducible functional groups were present on the ring), the Staudinger reduction of an azide intermediate provides unparalleled chemoselectivity ()[4].
Mechanistic Causality:
The Staudinger reduction relies on the soft nucleophilic attack of triphenylphosphine (PPh3) on the terminal nitrogen of the azide. This forms a phosphazide intermediate that rapidly extrudes nitrogen gas to yield an iminophosphorane. Subsequent hydrolysis cleaves the P=N bond to yield the primary amine and triphenylphosphine oxide (TPPO). This method is exceptionally chemoselective; unlike strong hydride donors (e.g., LiAlH4) which would concomitantly reduce the methyl ester, the Staudinger conditions leave the ester and methoxy groups completely intact. The primary drawback is the generation of stoichiometric TPPO waste, which can complicate purification.
Validated Protocol:
Azidation: Dissolve methyl 3-(bromomethyl)-5-methoxybenzoate (1.0 eq) in DMF. Add sodium azide (NaN3) (1.5 eq) and stir at room temperature for 4 hours.
Azide Isolation: Quench with water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry, and concentrate to yield the crude azide. (Caution: Benzyl azides are potentially explosive; do not subject to high heat or concentrate to absolute dryness on a large scale).
Reduction: Dissolve the crude azide in a THF/H2O mixture (10:1 v/v).
Phosphine Addition: Slowly add triphenylphosphine (1.2 eq) at room temperature. Nitrogen gas evolution will be immediately apparent.
Hydrolysis: Stir for 8-12 hours until gas evolution ceases.
Purification: Concentrate the mixture. To separate the product from TPPO, dissolve the residue in an organic solvent and extract with 1M HCl. The amine moves to the aqueous layer. Wash the aqueous layer with ether to remove TPPO, then basify the aqueous layer with NaOH and back-extract with DCM to isolate the pure primary amine.
Conclusion & Recommendations
For routine synthesis and scale-up of Methyl 3-(aminomethyl)-5-methoxybenzoate, Route A (Nitrile Hydrogenation) is unequivocally the superior choice. It offers the highest atom economy, the cleanest impurity profile, and straightforward isolation via hydrochloride salt precipitation. Route B is acceptable for small-scale discovery chemistry when the aldehyde is the only available starting material, while Route C should be reserved for highly functionalized analogs where orthogonal chemoselectivity is strictly required.
References
Pfizer Inc. (2015). Diacylglycerol acyltransferase 2 inhibitors (US Patent 9,440,949 B2). U.S.
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
Gololobov, Y. G., Zhmurova, I. N., & Kasukhin, L. F. (1981). Sixty years of staudinger reaction. Tetrahedron, 37(3), 437-472.[Link]
Cost Comparison and Application Guide: Commercial Suppliers of Methyl 3-(aminomethyl)-5-methoxybenzoate
Introduction: The Strategic Value of the Scaffold In modern drug discovery, bifunctional building blocks are the cornerstone of modular synthesis. Methyl 3-(aminomethyl)-5-methoxybenzoate is a highly versatile intermedia...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Scaffold
In modern drug discovery, bifunctional building blocks are the cornerstone of modular synthesis. Methyl 3-(aminomethyl)-5-methoxybenzoate is a highly versatile intermediate featuring a nucleophilic primary amine (primed for amide, urea, or sulfonamide coupling) and a methyl ester (serving as a robustly protected carboxylic acid for downstream functionalization).
This specific scaffold and its structural analogs are heavily utilized in the development of metabolic disease therapeutics. Most notably, functionalized benzylamine derivatives are critical structural motifs in the design of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors. By inhibiting DGAT2, researchers can block the terminal step of triglyceride synthesis, a mechanism that has shown profound efficacy in clinical trials for Non-Alcoholic Steatohepatitis (NASH) . Optimizing the physicochemical properties of these inhibitors—such as half-life and lipophilicity—relies heavily on the precise substitution patterns offered by building blocks like Methyl 3-(aminomethyl)-5-methoxybenzoate .
The role of DGAT2 in triglyceride synthesis and NASH pathogenesis, targeted by novel inhibitors.
Supplier Cost and Performance Comparison
When sourcing Methyl 3-(aminomethyl)-5-methoxybenzoate, researchers must balance cost, lead time, and chemical purity. The primary amine moiety is susceptible to atmospheric degradation (e.g., carbamate formation via CO₂ absorption), while the methyl ester can undergo premature hydrolysis if the supplier's purification protocol involves unbuffered aqueous steps.
Below is a quantitative comparison of leading commercial suppliers based on standard industry catalog data for functionalized benzylamines.
Supplier
Purity (LC-MS/NMR)
Typical Lead Time
Cost per Gram (Est. USD)
Scalability & Notes
Combi-Blocks
>98%
2-4 days
$50.00
High: Excellent baseline purity; ideal for immediate library synthesis.
BLD Pharm
>97%
3-5 days
$45.00
Medium: Cost-effective for hit-to-lead optimization; up to 100g scale.
Enamine
>95%
1-2 weeks
$65.00
High: Global shipping; highly reliable for custom bulk scale-up (kg).
Sigma-Aldrich
>95%
1-3 weeks
$120.00
Low: Premium pricing; best reserved when strict ISO certification is required.
Note: Pricing and lead times are representative estimates for specialized building blocks and may fluctuate based on global supply chain dynamics.
Experimental Protocol: Amide Coupling & Quality Control
As an Application Scientist, I enforce a strict "trust but verify" policy with commercial reagents. The following protocol represents a self-validating system for the quality control and downstream amidation of Methyl 3-(aminomethyl)-5-methoxybenzoate. Every step is designed to confirm the success of the previous one, eliminating downstream failures.
Phase 1: Pre-Reaction Quality Control (Self-Validation Step 1)
Before committing your building block to an expensive carboxylic acid intermediate, you must validate its integrity.
LC-MS Analysis: Dissolve 1 mg of the building block in 1 mL of Methanol. Run a standard 3-minute LC-MS gradient.
Validation: You must observe a clean
M+1
peak. If you observe a significant
M+18
peak, the methyl ester has hydrolyzed into a carboxylic acid during the supplier's storage, which will ruin your coupling stoichiometry.
¹H-NMR Check: Look for the characteristic singlet of the methyl ester at ~3.90 ppm. If this peak is missing or integrated poorly compared to the aromatic protons, discard the batch.
Phase 2: Amide Coupling Methodology
Objective: Couple Methyl 3-(aminomethyl)-5-methoxybenzoate with a target carboxylic acid to form a secondary amide.
Reagents:
Target Carboxylic Acid (1.0 eq)
Methyl 3-(aminomethyl)-5-methoxybenzoate (1.1 eq)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)
Step-by-Step Procedure & Causality:
Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 10 minutes at room temperature.
Causality: HATU is chosen over standard EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester. This accelerates the reaction kinetics, which is crucial for preventing the epimerization of chiral centers on the carboxylic acid . DIPEA is utilized because its steric hindrance prevents it from acting as a nucleophile, ensuring it only acts as a base to deprotonate the acid.
Coupling: Add Methyl 3-(aminomethyl)-5-methoxybenzoate (dissolved in a minimal amount of DMF) dropwise to the activated ester solution. Stir for 2 hours at room temperature.
Causality: Dropwise addition ensures the amine reacts strictly with the activated ester rather than participating in unwanted side reactions.
In-Process Monitoring (Self-Validation Step 2): At 1 hour, take a 5 µL aliquot, dilute in Methanol, and run an LC-MS.
Validation: The complete disappearance of the starting carboxylic acid mass and the emergence of the product mass confirms the reaction is proceeding correctly. If unreacted acid remains, the amine may have been degraded (refer back to Phase 1).
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl.
Causality: The 5% LiCl wash is a highly specific technique used to pull residual DMF out of the organic layer and into the aqueous phase, preventing DMF from streaking during column chromatography.
Experimental workflow for the quality control and downstream coupling of the building block.
References
Amin, N., et al. (2019). Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis. Science Translational Medicine.[Link]
Futatsugi, K., et al. (2022). Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis. Journal of Medicinal Chemistry.[Link]
Calle, R. A., et al. (2023). Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life. ACS Medicinal Chemistry Letters.[Link]
Safety & Regulatory Compliance
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